molecular formula C8H6Br2F3NO B2493351 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide CAS No. 1803562-53-9

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide

Cat. No.: B2493351
CAS No.: 1803562-53-9
M. Wt: 348.945
InChI Key: FLCOABABTPUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H6Br2F3NO. It is a pyridine derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide typically involves the bromination of 2-(trifluoromethyl)pyridine followed by the addition of ethanone. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
  • 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide stands out due to the presence of both bromine and trifluoromethyl groups, which impart unique reactivity and stability. This makes it particularly valuable in the synthesis of compounds that require these functional groups for their biological activity .

Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO.BrH/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOABABTPUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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